molecular formula C20H15F2N3O3S2 B2386634 N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2,4-difluorobenzenesulfonamide CAS No. 1020980-78-2

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2,4-difluorobenzenesulfonamide

Cat. No.: B2386634
CAS No.: 1020980-78-2
M. Wt: 447.47
InChI Key: XCXGQBVSLOQFOI-UHFFFAOYSA-N
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Description

“N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2,4-difluorobenzenesulfonamide” is a chemical compound with the molecular formula C20H16FN3O3S2 and an average mass of 429.488 Da .

Scientific Research Applications

Design and Synthesis for ALS Inhibition

Research has identified derivatives of triazolopyrimidinesulfonamide, related to the compound , for their potential in designing novel ALS (Amyotrophic Lateral Sclerosis) inhibitors. These studies involve synthesizing and evaluating various sulfonamides for herbicidal activities, highlighting their biophore models and providing a basis for further development in ALS research (Ren et al., 2000).

Antimycobacterial Activity

A series of novel benzenesulfonamides demonstrated significant antimycobacterial activity, particularly against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis of these compounds, including docking studies, has provided insights into their potential application in treating tuberculosis (Ghorab et al., 2017).

Anticancer and Genotoxicity Studies

Mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding and cleaving abilities, genotoxicity, and anticancer activity. These complexes offer a novel approach to cancer therapy, with the sulfonamide derivative playing a crucial role in their interaction with DNA and subsequent antiproliferative effects (González-Álvarez et al., 2013).

Photodynamic Therapy Applications

Research into zinc phthalocyanine substituted with new benzenesulfonamide derivative groups has shown high singlet oxygen quantum yields, making them potent candidates for Type II photosensitizers in photodynamic therapy for cancer treatment. Their photophysical and photochemical properties are particularly promising for medical applications (Pişkin et al., 2020).

Selective Detection Techniques

Development of reaction-based fluorescent probes for the selective detection of thiophenols over aliphatic thiols has significant implications in chemical, biological, and environmental sciences. Such probes, incorporating benzenesulfonamide groups, enable highly sensitive and selective sensing techniques, essential for monitoring toxic substances (Wang et al., 2012).

Future Directions

Thiazolopyrimidines, which consist of two active pharmacophore heterocycles, can be of interest as potential bioactive molecules and have acquired a growing importance in the field of medicinal chemistry . They show a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . Therefore, the future directions for this compound could involve further exploration of its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown due to the lack of research. .

Mode of Action

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Properties

IUPAC Name

N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N3O3S2/c1-11-12(2)23-20-25(19(11)26)17(10-29-20)13-4-3-5-15(8-13)24-30(27,28)18-7-6-14(21)9-16(18)22/h3-10,24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXGQBVSLOQFOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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